molecular formula C11H15NO5 B1349692 Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate CAS No. 91248-60-1

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Cat. No. B1349692
CAS RN: 91248-60-1
M. Wt: 241.24 g/mol
InChI Key: KJHBLQGLKJXASY-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a novel and versatile molecule that has attracted significant attention in the scientific community due to its potential applications in various fields of research and industry. It is also known by its IUPAC name, diethyl 2-amino-5-methyl-3,4-furandicarboxylate .


Molecular Structure Analysis

The molecular formula of Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is C11H15NO5. Its molecular weight is 241.24 g/mol . The InChI code for this compound is 1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3 .


Physical And Chemical Properties Analysis

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a solid substance .

Scientific Research Applications

Synthesis of Polysubstituted Furan-3(4)-carboxylates

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is used in the synthesis of polysubstituted furan-3(4)-carboxylates . These compounds have been extensively studied due to their significant biologically active properties .

Anticancer Activity

Providencin, a furan-3(4)-carboxylate, possesses anticancer activity . Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, being a furan-3(4)-carboxylate, could potentially be used in the development of anticancer drugs .

Phosphoinositide 3-Kinase Inhibition

Wortmannin, another furan-3(4)-carboxylate, is a phosphoinositide 3-kinase inhibitor . This suggests that Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could potentially be used in research related to phosphoinositide 3-kinases .

Insulin Secretion Inhibition

Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate inhibits insulin secretion . This indicates that Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could potentially be used in diabetes research .

Antiparasitic Activity

Alkyl 5-aryl-2-methyl-4-(2-oxo-2-aryl)-furan-3-carboxylates have antiparasitic activity . This suggests that Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could potentially be used in the development of antiparasitic drugs .

β-Galactosidase Inhibition

Ethyl 5-((2 S ,3 S ,4 R )-3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate is a selective β-galactosidase inhibitor . This indicates that Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could potentially be used in research related to β-galactosidase .

Construction of Polynuclear Heterocyclic Structures

The presence of various functional groups in the molecules of these compounds makes them promising for the construction of polynuclear heterocyclic structures . This suggests that Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could potentially be used in the synthesis of complex heterocyclic compounds .

Chemical Supplier

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is available from chemical suppliers for use in various research applications .

properties

IUPAC Name

diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBLQGLKJXASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368756
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

CAS RN

91248-60-1
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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